3-(6-Methoxypyridin-3-yl)-2-methylprop-2-enoic acid 3-(6-Methoxypyridin-3-yl)-2-methylprop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 646518-44-7
VCID: VC20274300
InChI: InChI=1S/C10H11NO3/c1-7(10(12)13)5-8-3-4-9(14-2)11-6-8/h3-6H,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol

3-(6-Methoxypyridin-3-yl)-2-methylprop-2-enoic acid

CAS No.: 646518-44-7

Cat. No.: VC20274300

Molecular Formula: C10H11NO3

Molecular Weight: 193.20 g/mol

* For research use only. Not for human or veterinary use.

3-(6-Methoxypyridin-3-yl)-2-methylprop-2-enoic acid - 646518-44-7

Specification

CAS No. 646518-44-7
Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
IUPAC Name 3-(6-methoxypyridin-3-yl)-2-methylprop-2-enoic acid
Standard InChI InChI=1S/C10H11NO3/c1-7(10(12)13)5-8-3-4-9(14-2)11-6-8/h3-6H,1-2H3,(H,12,13)
Standard InChI Key PWOJWAGLKDKNGE-UHFFFAOYSA-N
Canonical SMILES CC(=CC1=CN=C(C=C1)OC)C(=O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a pyridine ring substituted with a methoxy group at the 6-position and a 2-methylprop-2-enoic acid group at the 3-position. The prop-2-enoic acid moiety introduces a double bond between carbons 2 and 3, resulting in E (trans) and Z (cis) stereoisomers. The methoxy group enhances electron density on the pyridine ring, influencing reactivity in electrophilic substitutions .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC10H11NO3\text{C}_{10}\text{H}_{11}\text{NO}_{3}
Molecular Weight181.19 g/mol
CAS Number56674-63-6
Functional GroupsMethoxy, Carboxylic Acid, Alkene

Synthesis Methodologies

Primary Synthetic Routes

The synthesis of 3-(6-Methoxypyridin-3-yl)-2-methylprop-2-enoic acid commonly begins with functionalization of 6-methoxypyridin-3-amine. Acylation using propiolic acid derivatives under basic conditions introduces the enoic acid chain. For example:

  • Amination and Acylation: Reacting 6-methoxypyridin-3-amine with methylpropioloyl chloride in the presence of triethylamine yields the intermediate amide.

  • Hydrolysis: Acidic hydrolysis converts the amide to the carboxylic acid, forming the target compound.

Alternative Approaches

Chemical Properties and Reactivity

Acid-Base Behavior

The carboxylic acid group (pKa4.8\text{p}K_a \approx 4.8) deprotonates in basic media, forming a carboxylate anion. The pyridine nitrogen (pKa3.5\text{p}K_a \approx 3.5) may protonate under acidic conditions .

Characteristic Reactions

  • Esterification: Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters:

    RCOOH+CH3OHH+RCOOCH3+H2O\text{RCOOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}_3 + \text{H}_2\text{O}
  • Diels-Alder Cycloaddition: The conjugated diene system participates in [4+2] cycloadditions with dienophiles like maleic anhydride.

  • Reduction: Catalytic hydrogenation (H2/Pd\text{H}_2/\text{Pd}) saturates the double bond, yielding 3-(6-methoxypyridin-3-yl)-2-methylpropanoic acid .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 8.35 (d, J = 2.4 Hz, 1H, pyridine H-2)

    • δ 6.85 (dd, J = 8.8, 2.4 Hz, 1H, pyridine H-4)

    • δ 6.72 (d, J = 8.8 Hz, 1H, pyridine H-5)

    • δ 5.92 (s, 1H, CH=)

    • δ 3.91 (s, 3H, OCH3_3)

    • δ 2.11 (s, 3H, CH3_3)

Infrared (IR) Spectroscopy

  • Strong absorption at 1705 cm1^{-1} (C=O stretch)

  • Bands at 1630 cm1^{-1} (C=C) and 1250 cm1^{-1} (C-O of methoxy)

Research Gaps and Future Directions

  • Stereoselective Synthesis: Current methods lack control over E/Z isomerism. Asymmetric catalysis, as seen in bipiperidine synthesis , warrants exploration.

  • Biological Screening: No in vivo data exists for this compound. Testing against cancer cell lines or microbial pathogens is recommended.

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